molecular formula C7H14N2O2 B12865016 (2S,3S)-3-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide

(2S,3S)-3-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide

Cat. No.: B12865016
M. Wt: 158.20 g/mol
InChI Key: WZHOEGBMJCCNQD-WDSKDSINSA-N
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Description

(2S,3S)-3-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a precursor compound using a chiral catalyst. For example, carbonyl reductase from Lactobacillus fermentum can be used to catalyze the asymmetric reduction of 2-chloro-β-ketoester to form the desired compound .

Industrial Production Methods

Industrial production of this compound often involves the use of engineered bacteria containing specific enzymes. These bacteria can be cultivated in large-scale bioreactors, where they produce the compound through a series of enzymatic reactions. This method is environmentally friendly and can be easily scaled up for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is formed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(2S,3S)-3-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2S,3S)-3-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, where it can modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2S,3S)-3-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide include:

  • (2S,3S)-2,3-butanediol
  • (2R,3R)-2,3-butanediol
  • meso-2,3-butanediol

Uniqueness

What sets this compound apart from these similar compounds is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. For example, its ability to undergo specific chemical reactions and interact with particular molecular targets makes it valuable in various applications .

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

(2S,3S)-3-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide

InChI

InChI=1S/C7H14N2O2/c1-8-7(11)6-5(10)3-4-9(6)2/h5-6,10H,3-4H2,1-2H3,(H,8,11)/t5-,6-/m0/s1

InChI Key

WZHOEGBMJCCNQD-WDSKDSINSA-N

Isomeric SMILES

CNC(=O)[C@@H]1[C@H](CCN1C)O

Canonical SMILES

CNC(=O)C1C(CCN1C)O

Origin of Product

United States

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